Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Overview
Description
Synthesis Analysis
The synthesis of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate involves metathesis reactions, where sodium bis{tetrakis[3,5-bis(trifluoromethyl)phenyl]borate} salt reacts with corresponding halides in polar organic solvents to form viologen bis{tetrakis[3,5‐bis(trifluoromethyl)phenyl]borate} salts. This synthesis process is critical for preparing the compound in a pure and usable form for further study and application in research (Bhowmik et al., 2006).
Molecular Structure Analysis
The molecular structure of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has been explored through various techniques, including X-ray diffraction, which reveals the arrangement of its atoms and the geometry of the molecule. Such studies are crucial for understanding the compound's reactivity and properties (Hassall & White, 2004).
Chemical Reactions and Properties
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate participates in various chemical reactions, including catalyzing the [2 + 2] cycloaddition of cyclopenta-1,3-dien-2-yl esters with nitrosobenzene, showcasing its utility in synthetic organic chemistry. The outcome of such reactions often depends on the unique characteristics of the potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, such as its stability and reactivity under different conditions (Chen et al., 2021).
Physical Properties Analysis
The physical properties, including solubility in various organic solvents and thermal stability, are significant for the practical applications of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Its high lipophilicity and stability in organic solvents versus water make it an excellent candidate for use in solvent-extraction processes for cations and in ionic liquids (Nishida et al., 1984).
Chemical Properties Analysis
The chemical properties of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, including its reactivity in the presence of various chemical groups and conditions, are essential for its utilization in chemical syntheses and reactions. Its role as a catalyst in various chemical transformations highlights its importance in the development of new synthetic pathways and materials (Liao, Chen, & Liu, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEVYOMQOPNBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635670 | |
Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |
CAS RN |
105560-52-9 | |
Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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